molecular formula C12H13N3O2 B15326597 5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15326597
M. Wt: 231.25 g/mol
InChI Key: VIJAECYGFCVWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxylic acid: Lacks the methyl and benzyl substituents, leading to different chemical properties.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the benzyl group.

    1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group.

Uniqueness

5-Methyl-1-(2-methylbenzyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the methyl and benzyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-methyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-8-5-3-4-6-10(8)7-15-9(2)11(12(16)17)13-14-15/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

VIJAECYGFCVWJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.